An In-Depth Technical Guide to the Physical Properties of (S)-4-Methyloxazolidin-2-one
An In-Depth Technical Guide to the Physical Properties of (S)-4-Methyloxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4-Methyloxazolidin-2-one, a chiral auxiliary, is a cornerstone in modern asymmetric synthesis. Its rigid, predictable stereochemical control makes it an invaluable tool for the synthesis of complex chiral molecules, particularly in the pharmaceutical industry. Understanding its physical properties is paramount for its effective use in reaction design, optimization, and scale-up. This technical guide provides a comprehensive overview of the key physical characteristics of (S)-4-Methyloxazolidin-2-one, supported by experimental protocols and data for practical application in a research and development setting.
Core Physical and Chemical Properties
A thorough understanding of the fundamental physical and chemical properties of (S)-4-Methyloxazolidin-2-one is essential for its handling, storage, and application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 4042-35-7 | [1] |
| Molecular Formula | C₄H₇NO₂ | [1] |
| Molecular Weight | 101.10 g/mol | [1] |
| Appearance | Colorless to off-white solid/powder | [2] |
| Melting Point | 52-56 °C | [2] |
| Boiling Point (Predicted) | 302.6 ± 9.0 °C | [2] |
| Density (Predicted) | 1.095 ± 0.06 g/cm³ | [2] |
| Storage Temperature | 2-8°C | [2] |
Note: Predicted values for boiling point and density are computationally derived and should be considered as estimates. Experimental verification is recommended for precise applications.
Solubility Profile
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Methanol
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Ethanol
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Acetone
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Ethyl acetate
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Dichloromethane
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Chloroform
It is expected to have limited solubility in non-polar solvents like hexane and water. For precise applications, it is recommended to experimentally determine the solubility in the solvent system of interest.
Optical Rotation: A Key Stereochemical Descriptor
As a chiral compound, the specific rotation of (S)-4-Methyloxazolidin-2-one is a defining physical property that confirms its enantiomeric purity. While a specific value for (S)-4-Methyloxazolidin-2-one is not consistently reported across publicly available databases, the optical activity of chiral oxazolidinones is well-established. For instance, the structurally similar (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone exhibits a specific rotation of [α]25/D −168° (c = 2 in chloroform). It is crucial for researchers to determine the specific rotation of their own sample of (S)-4-Methyloxazolidin-2-one to ensure enantiopurity before use in stereoselective reactions.
Spectroscopic Profile
The spectroscopic data for (S)-4-Methyloxazolidin-2-one provides unambiguous confirmation of its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group (a doublet), the methine proton at the stereocenter (a multiplet), and the two diastereotopic protons of the methylene group in the ring (multiplets). The N-H proton will likely appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum should exhibit four distinct signals corresponding to the methyl carbon, the methine carbon, the methylene carbon, and the carbonyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum of (S)-4-Methyloxazolidin-2-one will display characteristic absorption bands that are indicative of its functional groups. Key expected peaks include:
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N-H Stretch: A peak in the region of 3400-3250 cm⁻¹ corresponding to the N-H bond of the secondary amide.
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C-H Stretch: Peaks just below 3000 cm⁻¹ for the sp³ C-H bonds.
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C=O Stretch: A strong, sharp absorption band in the range of 1760-1665 cm⁻¹ for the carbonyl group of the cyclic carbamate.
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C-O Stretch: A peak in the 1320-1000 cm⁻¹ region corresponding to the C-O single bond.
Experimental Protocols for Physical Property Determination
To ensure the quality and suitability of (S)-4-Methyloxazolidin-2-one for sensitive applications, in-house verification of its physical properties is a critical component of laboratory best practices.
Melting Point Determination
Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase. Impurities typically depress and broaden the melting point range.
Methodology:
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Sample Preparation: A small amount of finely powdered (S)-4-Methyloxazolidin-2-one is packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.
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Heating and Observation: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.
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Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination (for liquids, conceptual for high-boiling solids)
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. While (S)-4-Methyloxazolidin-2-one is a solid at room temperature, this protocol is relevant for liquid compounds or for determination under vacuum for high-boiling solids.
Methodology (Capillary Method):
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Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.
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Apparatus Setup: The test tube is attached to a thermometer and heated in a controlled manner using a heating bath.
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Heating and Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then stopped.
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Data Recording: The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.
Caption: Workflow for Boiling Point Determination (Capillary Method).
Specific Rotation Measurement
Principle: Chiral molecules rotate the plane of plane-polarized light. The specific rotation is a standardized measure of this rotation and is dependent on the compound, concentration, path length, temperature, and wavelength of light.[3]
Methodology:
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Solution Preparation: A solution of (S)-4-Methyloxazolidin-2-one of a known concentration is prepared in a suitable solvent (e.g., chloroform).
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Polarimeter Calibration: The polarimeter is calibrated using a blank (the pure solvent).
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Measurement: The prepared solution is placed in a polarimeter cell of a known path length. The observed optical rotation is measured.
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Calculation: The specific rotation is calculated using the formula: [α]Tλ = α / (c × l) where:
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[α]Tλ is the specific rotation at temperature T and wavelength λ.
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α is the observed rotation in degrees.
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c is the concentration in g/mL.
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l is the path length of the cell in decimeters.
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Caption: Workflow for Specific Rotation Measurement.
Conclusion
The physical properties of (S)-4-Methyloxazolidin-2-one are integral to its successful application in asymmetric synthesis. This guide provides a detailed overview of these properties, emphasizing the importance of experimental verification for ensuring the quality and reliability of this crucial chiral auxiliary. By understanding and applying this knowledge, researchers and drug development professionals can enhance the precision and efficiency of their synthetic endeavors.
References
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Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction - NIH. Available at: [Link]
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(S)-4-Methyloxazolidin-2-one | C4H7NO2 | CID 8063308 - PubChem. Available at: [Link]
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2-Oxazolidinone, 4-methyl-5-phenyl- - SpectraBase. Available at: [Link]
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4-Methyl-1,3-oxazolidin-2-one | C4H7NO2 | CID 9855455 - PubChem. Available at: [Link]
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Specific rotation - Wikipedia. Available at: [Link]
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Oxazolidin-2-one, 4-hydroxy-4,5,5-trimethyl-3-[3-(4-morpholyl)propyl]- - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]
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(S)-4-Benzyl-2-oxazolidinone | C10H11NO2 | CID 736225 - PubChem. Available at: [Link]
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(S)-(+)-4-Isopropyl-2-oxazolidinone - the NIST WebBook. Available at: [Link]
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13 C NMR spectrum for 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) in DMSO-d6. - ResearchGate. Available at: [Link]
